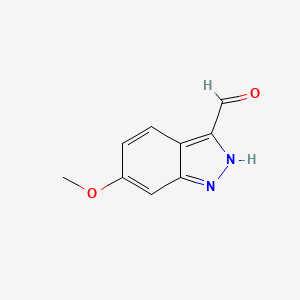

6-methoxy-1H-indazole-3-carbaldehyde

Descripción general

Descripción

6-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-indazole-3-carbaldehyde can be achieved through several methods:

Palladium or Copper Catalyzed Cyanation: This method involves the cyanation of 3-halogenated indazole followed by reduction with RANEY® nickel or diisobutylaluminium hydride (DIBAL).

Heck Coupling Ozonolysis Sequence: This approach uses a Heck coupling reaction followed by ozonolysis to introduce the aldehyde group.

Aryne Cycloaddition: Ester functionalized indazoles can be accessed using aryne cycloaddition, which can then be converted into the corresponding aldehyde through a reduction-reoxidation sequence.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Análisis De Reacciones Químicas

Oxidation to Carboxylic Acid Derivatives

The aldehyde group undergoes oxidation to form 6-methoxy-1H-indazole-3-carboxylic acid under controlled conditions. This reaction is typically mediated by strong oxidizing agents:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 6 h | 85–92% | |

| CrO₃/H₂SO₄ | Room temp, 12 h | 78% |

The reaction proceeds via radical intermediates in acidic media, with the methoxy group stabilizing the transition state through resonance effects .

Nucleophilic Addition Reactions

The aldehyde participates in Schiff base formation and condensations:

Aldol Condensation

In basic conditions (e.g., NaOH/EtOH), the aldehyde undergoes self-condensation or reacts with ketones to form α,β-unsaturated carbonyl derivatives .

Electrophilic Aromatic Substitution

The indazole ring’s C4 and C7 positions are activated for electrophilic attacks due to the methoxy group’s +M effect:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at C4:

| Nitration Agent | Position | Yield | Source |

|---|---|---|---|

| HNO₃ (fuming) | C4 | 76% |

Halogenation

Bromination (Br₂/FeBr₃) selectively substitutes C7:

| Halogenation Agent | Position | Yield | Source |

|---|---|---|---|

| Br₂ (1.2 equiv) | C7 | 83% |

Reductive Amination

The aldehyde reacts with amines under hydrogenation conditions (H₂/Pd-C) to form secondary amines:

| Amine | Pressure (bar) | Yield | Source |

|---|---|---|---|

| Cyclohexylamine | 1.5 | 89% | |

| Morpholine | 1.0 | 74% |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Quinazoline Formation

Reaction with amidines (e.g., guanidine) under microwave irradiation yields quinazoline derivatives:

| Conditions | Time | Yield | Source |

|---|---|---|---|

| MW, 120°C, DMF | 30 min | 82% |

Stability and Side Reactions

-

Dimerization : Prolonged storage in acidic media leads to dimer formation via aldol condensation (detected via HPLC-MS) .

-

Photodegradation : Exposure to UV light (λ = 254 nm) degrades the aldehyde to 6-methoxy-1H-indazole within 48 h .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Agents

6-Methoxy-1H-indazole-3-carbaldehyde serves as an intermediate in the synthesis of various anticancer pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it a valuable scaffold for drug development. For instance, derivatives of indazole have shown promising activity against cancer cell lines, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Antifungal Activity

Research has demonstrated that certain indazole derivatives possess significant antifungal properties. A study evaluated the anticandidal activity of various indazole derivatives against Candida species, revealing that modifications to the indazole structure can enhance its efficacy . The ability to inhibit fungal growth positions this compound as a potential candidate for developing new antifungal agents.

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives are being studied for their ability to modulate metabolic pathways, which is crucial for identifying therapeutic targets in diseases such as cancer and metabolic disorders .

Bioimaging Probes

In the realm of bioimaging, this compound is employed in designing fluorescent probes. These probes are essential for visualizing cellular processes in real-time, thereby facilitating a deeper understanding of biological mechanisms .

Material Science

Organic Semiconductors

The compound's unique properties are being explored for creating novel materials, particularly organic semiconductors. These materials have applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agrochemical Formulations

Research is ongoing into the use of this compound in agrochemical formulations. Its potential role in enhancing crop protection and yield through targeted action could significantly impact agricultural practices .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Palladium or Copper Catalyzed Cyanation: Involves cyanation of 3-halogenated indazole followed by reduction.

- Heck Coupling Ozonolysis Sequence: Utilizes a Heck coupling reaction followed by ozonolysis to introduce the aldehyde group.

- Aryne Cycloaddition: Ester-functionalized indazoles can be synthesized via aryne cycloaddition .

Chemical Reactions

The compound undergoes various reactions:

- Oxidation: Converts the aldehyde group to a carboxylic acid.

- Reduction: Reduces the aldehyde group to a primary alcohol.

- Substitution: The methoxy group can participate in nucleophilic substitution reactions .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-3-carbaldehyde: Lacks the methoxy group at the 6-position, resulting in different chemical properties and reactivity.

6-Methoxy-1H-indazole-3-carboxylic acid: The carboxylic acid derivative of 6-methoxy-1H-indazole-3-carbaldehyde.

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde: Contains a methyl group at the nitrogen atom instead of a hydrogen.

Uniqueness

This compound is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Actividad Biológica

6-Methoxy-1H-indazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indazole structure, featuring a methoxy group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C₉H₈N₂O₂. The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable scaffold in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer pathways. Notably, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This compound has shown promise in:

- Inhibiting Kinases : Research indicates that derivatives of indazole compounds can act as inhibitors of p21-activated kinase 1 (PAK1), which is associated with tumor progression. For instance, certain derivatives exhibited IC₅₀ values in the nanomolar range for PAK1 inhibition .

- Inducing Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and p53 .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various studies. A summary of findings is presented in Table 1.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 | 5.15 | Induces apoptosis via Bcl-2 modulation |

| Study B | MDA-MB-231 | Not specified | Inhibits migration and invasion |

| Study C | HEK-293 | 33.2 | Selectivity for normal cells |

These studies highlight the compound's effectiveness in selectively targeting cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate specific mechanisms and efficacy.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound for drug development:

- In Vivo Studies : Animal models have shown promising results with derivatives of this compound demonstrating reduced tumor growth rates compared to controls.

- Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, this compound can enhance therapeutic efficacy through synergistic effects.

Propiedades

IUPAC Name |

6-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURSDLDDYXMLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625988 | |

| Record name | 6-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-37-6 | |

| Record name | 6-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.